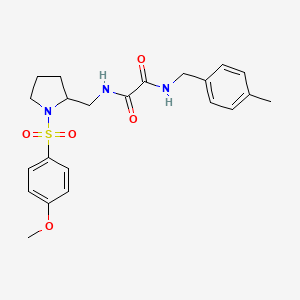

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-16-5-7-17(8-6-16)14-23-21(26)22(27)24-15-18-4-3-13-25(18)31(28,29)20-11-9-19(30-2)10-12-20/h5-12,18H,3-4,13-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNZNCMFWNTPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural features:

- Molecular Formula : C₁₉H₂₃N₃O₄S

- CAS Number : 896291-81-9

- Molecular Weight : 393.47 g/mol

The compound's structure includes a pyrrolidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide |

| Molecular Formula | C₁₉H₂₃N₃O₄S |

| CAS Number | 896291-81-9 |

| Molecular Weight | 393.47 g/mol |

Synthesis

The synthesis of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through the reaction of an appropriate amine with a carbonyl compound.

- Sulfonylation : The introduction of the sulfonyl group is done using sulfonyl chloride under basic conditions.

- Oxalamide Formation : The final step involves reacting the sulfonylated pyrrolidine with oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group enhances its binding affinity, potentially modulating various biological pathways.

Pharmacological Applications

Research indicates that N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide may exhibit:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit inflammatory pathways.

- Anticancer Activity : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

- Study on Sulfonamide Derivatives : A study published in Journal of Medicinal Chemistry highlighted that sulfonamide derivatives exhibit significant anti-inflammatory effects through inhibition of COX enzymes .

- Anticancer Activity Assessment : Research published in Cancer Letters demonstrated that oxalamides can induce apoptosis in cancer cells, suggesting a therapeutic role for compounds like N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide .

- CNS Activity Investigation : A study evaluated the effects of similar pyrrolidine derivatives on the central nervous system (CNS), showing potential neuroprotective effects .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various pathophysiological conditions. For instance, studies have shown that certain oxalamides can inhibit the formation of hydroxyl radicals, demonstrating their potential in mitigating oxidative stress .

Anticancer Properties

Preliminary studies suggest that oxalamide derivatives may possess anticancer properties. The compound's ability to modulate specific biological pathways could lead to the development of novel cancer therapeutics. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells, highlighting a promising avenue for further research.

Enzyme Inhibition

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide may also act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The interaction with specific enzymes could provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various oxalamides using electron paramagnetic resonance (EPR) spectroscopy. The results indicated that N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide significantly inhibited hydroxyl radical formation, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Anticancer Efficacy

In vitro studies on cell lines treated with N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide demonstrated reduced cell viability in cancerous cells compared to control groups. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, indicating its potential role in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related oxalamides:

Key Observations

Antiviral Activity :

- The target compound’s sulfonyl-pyrrolidinylmethyl group distinguishes it from analogs like 14 (), which lack sulfonyl groups but share pyrrolidine moieties. Sulfonylation may enhance binding to viral targets (e.g., HIV CD4-binding sites) by increasing polarity and stability .

- By contrast, 14 and 15 () feature thiazole rings and hydroxyethyl groups, which may confer different pharmacokinetic profiles (e.g., solubility, metabolic clearance).

Flavoring Applications: The target’s 4-methylbenzyl group contrasts with S336’s 2,4-dimethoxybenzyl substituent. 16.100, 16.101) highlights a high safety margin (NOEL = 100 mg/kg/day) due to rapid metabolism into non-toxic fragments . The target compound’s sulfonyl group, however, might alter metabolic pathways, necessitating separate toxicological evaluation.

This could reduce yield compared to simpler oxalamides (e.g., 35–53% yields for compounds in and ).

Physicochemical Properties :

- The 4-methoxyphenylsulfonyl group increases molecular weight and polarity compared to acetylated (e.g., compound 13 in ) or benzyl-substituted analogs. This may improve aqueous solubility but reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide?

- Methodology : Multi-step synthesis typically involves coupling the pyrrolidine-sulfonyl intermediate with the oxalamide backbone. Key steps include:

- Sulfonylation : Reacting pyrrolidine derivatives with 4-methoxyphenylsulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions .

- Oxalamide Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated pyrrolidine to 4-methylbenzylamine, with dichloromethane or DMF as solvents .

- Purification : Chromatography (e.g., silica gel or HPLC) ensures >95% purity, critical for reproducible biological assays .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and benzyl groups) and detects stereochemical purity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₈N₃O₅S) and detects isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonyl-pyrrolidine and oxalamide moieties .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, and how do substitutions influence bioactivity?

- Methodology :

- Comparative Analysis : Replace the 4-methylbenzyl group with halogenated (e.g., 4-chlorobenzyl) or bulkier substituents (e.g., 4-isopropylphenyl) to assess steric/electronic effects on target binding .

- Sulfonyl Group Modifications : Testing 4-fluorophenylsulfonyl or mesitylsulfonyl analogs (as in ) reveals enhanced enzyme inhibition due to stronger electron-withdrawing effects .

- Data Integration : Tabulate IC₅₀ values against targets (e.g., kinases) to identify critical substituents (see example table below) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodology :

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) with in-house results to identify outliers .

- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding kinetics, clarifying discrepancies in potency .

Q. What strategies are recommended for identifying the compound’s molecular targets and mechanisms of action?

- Methodology :

- Chemoproteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged derivatives to capture interacting proteins in live cells .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to suspected targets (e.g., PI3K or HDACs), guided by the sulfonyl group’s affinity for catalytic lysines .

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies dysregulated pathways (e.g., apoptosis or mTOR signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.